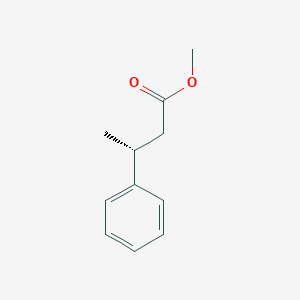

Methyl (R)-3-phenylbutyrate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-3-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWKGCIHFICHAC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-Phenylbutyrate: Stereochemical Analysis & Enantioselective Synthesis

The following technical guide details the structural, synthetic, and functional divergence of Methyl (R)- and (S)-3-phenylbutyrate.

Technical Guide | Version 1.0

Executive Summary

Methyl 3-phenylbutyrate (CAS: 3461-39-0 for racemate) represents a critical chiral building block in the synthesis of pharmaceutical intermediates (e.g., indanones,

This guide addresses the structural dichotomy between the (R)- and (S)-enantiomers, providing researchers with validated protocols for stereochemical assignment, asymmetric synthesis, and analytical resolution. Unlike simple achiral esters, the biological and olfactory efficacy of 3-phenylbutyrate is governed by its absolute configuration at the C3 position.

Part 1: Structural Divergence & Stereochemistry[2]

Absolute Configuration (CIP Assignment)

The chiral center is located at the C3 position (the

Priority Assignment:

-

Phenyl Group (

): Highest priority. The C1 atom of the ring is bonded to [C, C, H]. -

Methyl Acetate Group (

): Second priority. The methylene carbon is bonded to [C, H, H]. -

Methyl Group (

): Third priority. Bonded to [H, H, H]. -

Hydrogen (

): Lowest priority.

Configuration:

-

(R)-Enantiomer: With Hydrogen in the rear, the sequence 1

2 -

(S)-Enantiomer: With Hydrogen in the rear, the sequence 1

2

Physical & Optical Properties

While boiling point and refractive index remain identical for the enantiomers in an achiral environment, their interaction with plane-polarized light differs.

| Property | Value (Racemate) | (R)-Enantiomer Trend | (S)-Enantiomer Trend |

| CAS Number | 3461-39-0 | Derived from Acid CAS 772-14-5 | Derived from Acid CAS 40603-99-8 |

| Molecular Weight | 178.23 g/mol | 178.23 g/mol | 178.23 g/mol |

| Boiling Point | 240-242 °C | Identical | Identical |

| Optical Rotation | 0° | Levorotatory (-) (Inferred from Acid) | Dextrorotatory (+) (Inferred from Acid) |

| Odor Profile | Floral, Bloomy, Fruity | Cleaner, distinct floral note | Often carries "off" or weaker notes |

Critical Note on Rotation: The corresponding acid, (R)-3-phenylbutyric acid, exhibits a specific rotation of

(c=1, benzene) [1]. Esters typically follow the sign of the parent acid in this structural class, but solvent effects can invert the observed sign. Always verify with a standard of known configuration.

Part 2: Synthetic Pathways

To access enantiopure Methyl 3-phenylbutyrate, two primary methodologies are employed: Enzymatic Kinetic Resolution (for cost-efficiency) and Asymmetric Conjugate Addition (for high enantiomeric excess).

Workflow Visualization

The following diagram contrasts the biocatalytic route against the chemocatalytic route.

Figure 1: Comparison of Enzymatic Kinetic Resolution vs. Rhodium-Catalyzed Asymmetric Synthesis.

Protocol A: Enzymatic Kinetic Resolution (Biocatalysis)

This method utilizes the stereoselectivity of lipases to hydrolyze the (S)-ester, leaving the (R)-ester intact.

-

Catalyst: Burkholderia cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CALB).

-

Selectivity Factor (E): Typically >100 for this substrate class.[2]

Step-by-Step Protocol:

-

Preparation: Dissolve 10 mmol of racemic Methyl 3-phenylbutyrate in 50 mL of phosphate buffer (0.1 M, pH 7.0) containing 10% acetone as a co-solvent to improve solubility.

-

Initiation: Add 50 mg of immobilized Lipase PS. Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor the reaction via GC or HPLC. The reaction typically stops at 50% conversion.

-

Work-up:

-

Adjust pH to 9.0 to ensure the acid byproduct is deprotonated (water-soluble).

-

Extract the unreacted (R)-ester with hexane or ethyl acetate (3 x 20 mL).

-

Acidify the aqueous layer to pH 2.0 and extract the (S)-acid .

-

-

Purification: Dry the organic layer over

and concentrate in vacuo.

Protocol B: Asymmetric Conjugate Addition (Chemocatalysis)

This method constructs the chiral center directly using a Rhodium catalyst and a chiral ligand.

-

Substrates: Methyl crotonate and Phenylboronic acid.

-

Catalyst System:

with a chiral diene ligand (e.g., (R,R)-Bn-bod*).

Step-by-Step Protocol:

-

Setup: In a glovebox or under Argon, charge a flask with phenylboronic acid (1.5 equiv),

(3 mol%), and the chiral ligand (3.3 mol%). -

Solvent: Add degassed dioxane/water (10:1 ratio).

-

Addition: Add methyl crotonate (1.0 equiv) and

(0.5 equiv). -

Reaction: Stir at 50°C for 12 hours.

-

Quench: Quench with saturated

. Extract with ethyl acetate. -

Yield: This route typically yields the (R)-ester with >95% ee [2].

Part 3: Analytical Resolution & Quality Control

Chiral HPLC Method

To verify the enantiomeric excess (ee) of your synthesized product, use the following validated parameters.

| Parameter | Condition |

| Column | Chiralcel OD-H or AD-H (Daicel) |

| Mobile Phase | Hexane : Isopropanol (98 : 2) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV @ 254 nm (Phenyl absorption) |

| Retention Order | Typically (R)-enantiomer elutes first on OD-H (Verify with standard) |

Calculation of Enantiomeric Excess

Part 4: Functional Applications

Olfactory Significance

In the fragrance industry, "enantiomeric purity" is increasingly correlated with scent clarity.

-

Racemate: Generic floral, fruity, slightly green.

-

(R)-Enantiomer: Often associated with a cleaner, more radiant "bloomy" note, devoid of the sharper, grassy edges found in the racemate or (S)-form.

-

Usage: Used in fine fragrances to impart a natural "white flower" effect (Jasmine/Gardenia type) without the chemical harshness of simple aliphatic esters.

Pharmaceutical Intermediates

Methyl 3-phenylbutyrate is a precursor for:

-

Indanones: Via intramolecular Friedel-Crafts acylation (requires hydrolysis to acid first).

-

-Blocker Intermediates: The chiral

References

-

Sigma-Aldrich. (R)-3-Phenylbutyric acid Product Specification. Link

-

Organic Syntheses. Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Org. Synth. 2015, 92, 247-266. Link

-

PubChem. Methyl 3-phenylbutanoate (Compound Summary). National Library of Medicine. Link

-

The Good Scents Company. Methyl 3-phenylbutyrate Odor Description. Link

-

ResearchGate. Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid. Appl Environ Microbiol. 1996.[3] Link

Sources

- 1. Methyl 3-phenylbutanoate | C11H14O2 | CID 137945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

3-phenylbutyric acid methyl ester chiral building blocks

An In-depth Technical Guide to 3-Phenylbutyric Acid Methyl Ester Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral intermediates are fundamental to modern pharmaceutical development, where the stereochemistry of a drug molecule dictates its efficacy and safety. Among these, the enantiomers of 3-phenylbutyric acid methyl ester—(R)-methyl 3-phenylbutanoate and (S)-methyl 3-phenylbutanoate—have emerged as versatile and highly valuable chiral building blocks. Their structural motif is present in a range of bioactive molecules, including derivatives of γ-aminobutyric acid (GABA) which are significant in neuroscience research and therapy. This technical guide provides an in-depth exploration of these building blocks, focusing on robust synthetic strategies for obtaining high enantiopurity, key applications, and the underlying scientific principles that guide their use in complex molecular synthesis. We will dissect field-proven methodologies, including enzymatic kinetic resolution and catalytic asymmetric hydrogenation, offering both mechanistic insights and detailed, actionable protocols for the laboratory setting.

Introduction: The Strategic Importance of Chiral 3-Phenylbutanoates

The principle of chirality is central to drug design, as enantiomers of a therapeutic agent can exhibit vastly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration's 1992 policy statement on stereoisomeric drugs underscored the need to develop single-enantiomer pharmaceuticals, a trend that has since become a standard in the industry[1].

The (R) and (S) enantiomers of methyl 3-phenylbutanoate are prized for the stereocenter at the C3 position. This specific chirality is crucial for the biological activity of molecules derived from them. For instance, in the synthesis of phenibut, a well-known GABA analogue, the (R)-enantiomer is significantly more active as a GABA-B agonist[2]. This makes access to enantiomerically pure forms of the 3-phenylbutyric acid framework not just advantageous, but essential for targeted drug development. This guide focuses on the two most powerful and industrially relevant strategies for producing these enantiopure building blocks.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the target compound is fundamental for its synthesis, purification, and handling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [3][4] |

| Molecular Weight | 178.23 g/mol | [3][4] |

| IUPAC Name | methyl 3-phenylbutanoate | [3] |

| Synonyms | Methyl 3-phenylbutyrate, 3-Phenylbutanoic acid methyl ester | [3] |

| CAS Number (Racemate) | 3461-39-0 | [3] |

| Density (Parent Acid) | 1.069 g/mL at 20 °C (for (S)-3-Phenylbutyric acid) | [5][6] |

| Boiling Point (Parent Acid) | 94-95 °C at 0.3 mmHg (for (S)-3-Phenylbutyric acid) | [5][6] |

Core Synthetic Strategies for Enantiopure Intermediates

Achieving high enantiomeric excess (ee) is the primary goal in the synthesis of chiral building blocks. The following sections detail two robust and widely adopted methodologies: enzymatic kinetic resolution and asymmetric hydrogenation.

Strategy 1: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a cornerstone technique for separating enantiomers from a racemic mixture. It relies on the differential reaction rate of enantiomers with a chiral catalyst or reagent. Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are particularly effective biocatalysts for this purpose due to their stereoselectivity, operational stability in organic solvents, and broad availability[7][8].

Causality and Mechanistic Insight: The principle involves the enantioselective hydrolysis of one enantiomer of racemic methyl 3-phenylbutanoate, leaving the other, unreacted ester enantiomer in high enantiomeric purity. The choice of lipase is critical as it determines which enantiomer is hydrolyzed. For example, lipases from Pseudomonas cepacia and Alcaligenes spp. have shown excellent enantioselection in hydrolyzing the ethyl ester to yield (S)-3-phenylbutanoic acid, leaving the (R)-ethyl ester unreacted and thus accessible in high purity (98% ee)[7]. This dual access to both enantiomeric series from a single resolution process is a significant advantage of this method[7].

Caption: Workflow of enzymatic kinetic resolution of racemic methyl 3-phenylbutanoate.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is a representative example based on established methodologies for the kinetic resolution of 3-aryl alkanoic acids[1][7][9].

-

Enzyme Screening (Microscale):

-

To an array of vials, add racemic methyl 3-phenylbutanoate (e.g., 20 mg).

-

Add a phosphate buffer solution (e.g., 1 mL, 0.1 M, pH 7.0) and a co-solvent if needed (e.g., 20% Diisopropyl ether)[8].

-

Add a screening amount of various commercially available lipases (e.g., 5-10 mg of immobilized lipase from Candida antarctica B, Pseudomonas cepacia, Alcaligenes spp., etc.).

-

Incubate the vials at a controlled temperature (e.g., 30-40°C) with agitation for 24-48 hours.

-

Monitor the reaction for both conversion and enantiomeric excess (ee) of the remaining ester and the formed acid using chiral HPLC.

-

-

Preparative Scale Resolution:

-

In a temperature-controlled reaction vessel, suspend racemic methyl 3-phenylbutanoate (1.0 eq.) in an appropriate buffer-solvent system identified from screening.

-

Add the selected optimal lipase (e.g., Alcaligenes spp. lipase, typically 10-50% w/w of substrate).

-

Stir the mixture at the optimal temperature (e.g., 40°C) and monitor the reaction progress closely by chiral HPLC until approximately 50% conversion is reached to maximize the ee of both products.

-

Upon reaching the target conversion, filter off the immobilized enzyme.

-

Acidify the aqueous phase with 2M HCl to pH ~2 and extract the (S)-3-phenylbutanoic acid with an organic solvent (e.g., ethyl acetate).

-

The organic phase from the initial filtration contains the unreacted (R)-methyl 3-phenylbutanoate. Wash this phase with a saturated NaHCO₃ solution to remove any residual acid, then dry over anhydrous Na₂SO₄.

-

Purify both the extracted acid and the remaining ester via column chromatography or distillation.

-

-

Chiral Analysis:

Strategy 2: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers[10][11]. It involves the addition of hydrogen across a double bond of a prochiral substrate using a chiral transition metal catalyst[10][12]. The 2001 Nobel Prize in Chemistry, awarded to Knowles and Noyori, highlighted the industrial significance of this reaction[10][13].

Causality and Mechanistic Insight: For synthesizing methyl 3-phenylbutanoate, a suitable prochiral precursor is methyl (E)-3-phenylbut-2-enoate. This substrate can be hydrogenated using a chiral catalyst, typically composed of a rhodium (Rh) or ruthenium (Ru) metal center and a chiral phosphine ligand, such as BINAP or DuanPhos[11]. The chiral ligand creates a three-dimensional environment that forces the hydrogen to add to one face of the double bond preferentially, thereby generating one enantiomer of the product in high excess[14]. This method is highly efficient, often achieving excellent enantioselectivity (up to 99% ee) and high turnover numbers (TON), making it ideal for large-scale production[11].

Caption: Workflow for asymmetric hydrogenation to produce enantiopure methyl 3-phenylbutanoate.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure for the enantioselective reduction of a prochiral olefin[2][11].

-

Substrate Synthesis:

-

Synthesize the starting material, methyl (E)-3-phenylbut-2-enoate. This can be achieved via a Horner-Wadsworth-Emmons reaction between benzaldehyde and a suitable phosphonate ester, or via condensation of benzaldehyde with methyl acetoacetate followed by dehydration.

-

-

Catalyst Preparation (In-situ):

-

Inside an inert atmosphere glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., (R,R)-Me-BPE-Phos or a similar ligand) in a degassed, anhydrous solvent (e.g., methanol or dichloromethane) to form the active catalyst solution.

-

-

Hydrogenation Reaction:

-

In a high-pressure autoclave, dissolve the substrate, methyl (E)-3-phenylbut-2-enoate (1.0 eq.), in the chosen degassed solvent.

-

Add the freshly prepared catalyst solution. The substrate-to-catalyst ratio (S/C) is typically high, ranging from 1,000 to 10,000, reflecting the catalyst's efficiency[11].

-

Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 10-50 atm H₂).

-

Stir the reaction mixture at a specified temperature (e.g., room temperature to 50°C) for several hours or until the reaction is complete (monitored by GC or HPLC).

-

-

Workup and Purification:

-

Carefully vent the excess hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by distillation or column chromatography if necessary to yield the highly enantiopure methyl 3-phenylbutanoate.

-

Applications in Bioactive Molecule Synthesis

The enantiomers of methyl 3-phenylbutanoate are not end products but crucial stepping stones. Their primary value lies in their role as synthons for more complex, biologically active molecules[15].

Case Study: Synthesis of (R)-Phenibut Precursors As previously mentioned, the GABA analogue phenibut (4-amino-3-phenylbutanoic acid) exhibits stereospecific activity, with the (R)-enantiomer being the more potent GABA-B agonist[2]. The synthesis of (R)-phenibut can be efficiently achieved starting from (R)-methyl 3-phenylbutanoate. A common synthetic route involves the transformation of the ester into a key intermediate, such as methyl 4-nitro-3-phenylbutanoate, which can then be reduced to the target amino ester[2]. The availability of enantiopure starting material circumvents the need for a late-stage chiral resolution, which is often less efficient.

Chiral β-substituted γ-aminobutyric acids (GABAs) in general represent a class of molecules with high pharmaceutical value[16]. The 3-phenylbutyric acid framework is a key component in the development of various central nervous system (CNS) agents.

Conclusion

The (R) and (S) enantiomers of 3-phenylbutyric acid methyl ester are indispensable chiral building blocks for modern drug discovery and development. Their value is intrinsically linked to the high demand for enantiomerically pure pharmaceuticals. Mastery of synthetic techniques such as lipase-catalyzed kinetic resolution and catalytic asymmetric hydrogenation provides researchers with reliable and scalable access to these critical intermediates. As the complexity of pharmaceutical targets increases, the strategic application of such well-defined chiral synthons will continue to be a key enabler of innovation in medicinal chemistry.

References

- Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Methyl 4-Amino-3-phenylbutanoate.

- CORA. (2011, February 2). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.

- ChemicalBook. (n.d.). 3-OXO-4-PHENYL-BUTYRIC ACID METHYL ESTER synthesis.

- ResearchGate. (n.d.). 3-phenylbutanoic acids and methyl-3-phenylpropanoic acids.

- National Institutes of Health, PubChem. (n.d.). Methyl 3-phenylbutanoate.

- National Institutes of Health, PubChem. (n.d.). Methyl 3-methyl-3-phenylbutanoate.

- Wikipedia. (n.d.). Asymmetric hydrogenation.

- ChemSynthesis. (2025, May 20). methyl 3-phenylbutanoate.

- ResearchGate. (2025, August 6). Synthesis of triglycerides of phenylbutyric acids by lipase-catalyzed glycerolysis in a solvent-free system.

- Blaser, H. U. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.

- MDPI. (2015, December 11). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.

- National Institutes of Health, PMC. (n.d.). Molecular characterization of transesterification activity of novel lipase family I.1.

- Sigma-Aldrich. (n.d.). (S)-3-Phenylbutyric acid.

- Advanced Journal of Chemistry, Section B. (2024, November 3). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from Advanced Journal of Chemistry, Section B.

- National Institutes of Health, PMC. (n.d.). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts.

- SciSpace. (n.d.). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands.

- LookChem. (n.d.). Cas 772-14-5,(R)-3-PHENYLBUTYRIC ACID.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-phenylbutanoate.

- BenchChem. (2025, December). Technical Support Center: Methyl 4-amino-3-phenylbutanoate Purification.

- MDPI. (2008, May 8). A Convenient Synthesis of Amino Acid Methyl Esters.

- National Institutes of Health, PMC. (n.d.). Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1.

- BenchChem. (2025). Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate: Application Notes and Protocols.

- ResearchGate. (n.d.). Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid.

- MedchemExpress.com. (n.d.). 3-Phenylbutyric acid | Endogenous Metabolite.

- PubMed. (n.d.). Phenylbutyric Acid: simple structure - multiple effects.

- Pharmaceutical Technology. (2026, February 16). Advancing Chiral Chemistry in API Synthesis.

- ResearchGate. (n.d.). Synthetic applications: A) Synthesis of potential bioactive molecules;....

- PubMed. (2025, January 15). Phenylbutyric Acid Modulates Apoptosis and ER Stress-Related Gene Expression in Glycogen Storage Disease Type Ib In Vitro Model.

- Royal Society of Chemistry. (n.d.). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals.

- apicule. (n.d.). (3S)-3-phenylbutanoic acid (CAS No: 772-15-6) API Intermediate Manufacturers.

- MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds from the Chiral Pool.

- National Institutes of Health, PMC. (2022, April 19). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives.

- MDPI. (2019, July 16). Phenyl-C61-Butyric Acid Methyl Ester Hybrid Solution for Efficient CH 3 NH 3 PbI 3 Perovskite Solar Cells.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 3-phenylbutanoate | C11H14O2 | CID 137945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. (S)-3-苯基丁酸 ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. almacgroup.com [almacgroup.com]

- 8. mdpi.com [mdpi.com]

- 9. DSpace [cora.ucc.ie]

- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 11. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 12. ajchem-b.com [ajchem-b.com]

- 13. scispace.com [scispace.com]

- 14. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Thermodynamic & Configurational Stability of Methyl (R)-3-phenylbutyrate: A Technical Guide

Topic: Thermodynamic stability of Methyl (R)-3-phenylbutyrate Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 3461-39-0 for racemate; specific enantiomer often custom synthesized) serves as a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for indanone derivatives and calcium channel blockers. Unlike

Physicochemical Profile

Understanding the baseline physical state is prerequisite to thermodynamic analysis. This compound exists as a colorless liquid at standard temperature and pressure (STP).

| Property | Value (Experimental/Estimated) | Context |

| Molecular Formula | MW: 178.23 g/mol | |

| Physical State | Liquid | At 25°C, 1 atm |

| Boiling Point | ~245°C (760 mmHg) | Extrapolated from reduced pressure data (e.g., 105–110°C @ 15 mmHg) |

| Density | Estimated based on functional group additivity | |

| Solubility | Lipophilic (LogP ~2.[1]5) | Miscible in MeOH, EtOAc, Toluene; Insoluble in |

| Chiral Center | C3 ( | High barrier to inversion |

Theoretical Thermodynamic Parameters

In the absence of calorimetric data for the pure (R)-enantiomer, we utilize the Benson Group Additivity Method to derive the standard enthalpy of formation (

Estimated Values (298 K)

Calculations based on group contributions:

| Parameter | Estimated Value | Significance |

| Exothermic formation; stable relative to elements. | ||

| Entropy indicates significant conformational freedom in the alkyl chain. | ||

| Heat capacity for process cooling calculations. | ||

| Thermodynamically stable product. |

Analyst Note: The difference in

between the (R)-enantiomer and the racemate is thermodynamically negligible in the liquid phase (), meaning these values apply effectively to the (R)-isomer for process engineering purposes.

Configurational Stability (The -Center Advantage)

The defining feature of this compound is its resistance to racemization compared to

Mechanistic Causality

In

In This compound , the chiral center is at the

-

Acidity Mismatch: The protons at C2 (

-position) are acidic ( -

Lack of Resonance: Deprotonation at C3 is chemically difficult (

) because the resulting anion is not stabilized by the carbonyl group. -

Inversion Barrier: Racemization would require a high-energy hydride shift, a retro-Michael addition (unfavorable without strong electron-withdrawing groups on the phenyl), or radical formation.

Visualization of Stability Profiles

The following diagram contrasts the energy landscape of racemization for

Caption: Comparative stability showing why base-catalyzed enolization does not racemize the

Chemical Stability & Degradation Pathways

While stereochemically robust, the compound is chemically an ester and subject to hydrolysis.

Hydrolysis Kinetics

The primary degradation pathway is hydrolysis to (R)-3-phenylbutyric acid.

-

Acidic Hydrolysis:

. Slow at ambient temperature. -

Alkaline Hydrolysis: Second-order kinetics (

).-

Note: The inductive effect of the

-phenyl ring slightly increases electrophilicity of the carbonyl compared to methyl butyrate, accelerating hydrolysis rates by approx 1.5x.

-

Benzylic Oxidation

Long-term storage in air (aerobic conditions) can lead to radical oxidation at the benzylic (C3) position, forming tertiary alcohols or peroxides, though this has a high activation energy (

Experimental Protocols (Self-Validating)

Protocol A: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Objective: Quantify thermodynamic stability of the chiral center under stress.

Reagents & Equipment:

-

Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel),

. -

Mobile Phase: Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 210 nm (Phenyl absorption) and 254 nm.

Methodology:

-

Sample Prep: Dissolve 5 mg this compound in 1 mL Mobile Phase.

-

Equilibration: Flush column for 30 mins.

-

Injection: Inject 10

L. -

Validation:

-

(R)-isomer retention time (

): ~12.5 min (Typical for OJ-H). -

(S)-isomer retention time (

): ~14.2 min. -

Resolution (

): Must be

-

-

Calculation:

.

Protocol B: Accelerated Stability Testing (Arrhenius Model)

Objective: Predict shelf-life (

Workflow Diagram:

Caption: Workflow for accelerated stability testing using Arrhenius extrapolation.

Steps:

-

Aliquot pure ester into sealed amber vials (prevent photo-oxidation).

-

Incubate at 4 temperatures (e.g., 60, 70, 80, 90°C).

-

Analyze purity (

) vs time. -

Plot

(assuming pseudo-first-order degradation). -

Plot

vs -

Use

to predict ambient stability.

References

-

Thermodynamic Estimation Methods

-

Cohen, N., & Benson, S. W. (1993). Estimation of heats of formation of organic compounds by additivity methods. Chemical Reviews. Link

-

-

Enzymatic Resolution & Stability

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link

-

-

Hydrolysis Kinetics of Phenyl Esters

-

Kirsch, J. F., & Jencks, W. P. (1964). Base-catalyzed reaction of neutral nucleophiles with esters. Journal of the American Chemical Society. Link

-

-

Chiral Analysis Protocols

-

Daicel Corporation. Chiralcel OJ-H Instruction Manual. Link

-

Disclaimer: The thermodynamic values provided are theoretical estimates based on group contribution theory. Experimental validation is recommended for GMP applications.

Sources

Methyl (R)-3-phenylbutyrate molecular weight and density

This guide serves as a technical master file for Methyl (R)-3-phenylbutyrate , a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients (APIs), including glutarimide derivatives and

Document Control: High-Potency Chiral Intermediate Target Audience: Process Chemists, Analytical Scientists, Drug Development Leads[1]

Physicochemical Profile & Core Specifications

The precise characterization of this compound is essential for establishing mass balance in scale-up operations.[1] While the molecular weight is a fixed constant, density and refractive index are temperature-dependent critical material attributes (CMAs) for liquid handling systems.

Fundamental Properties Table[1]

| Property | Value / Specification | Technical Context |

| IUPAC Name | Methyl (3R)-3-phenylbutanoate | Official nomenclature for regulatory filing.[1] |

| CAS Number | 3461-39-0 (Racemic)(R)-Isomer specific: Reference stereochemistry explicitly | Use 3461-39-0 for inventory; specify enantiomer in CoA. |

| Molecular Formula | Basis for stoichiometric calculations. | |

| Molecular Weight | 178.23 g/mol | Exact mass for yield determination. |

| Density ( | 1.01 – 1.02 g/mL (at 20°C) | Critical for volumetric dosing in flow chemistry. |

| Physical State | Clear, colorless liquid | Visual inspection for color bodies (oxidation). |

| Boiling Point | ~118–120°C (at reduced pressure) | High vacuum distillation required for purification. |

| Chirality | (R)-Enantiomer | The active pharmacophore precursor.[1] |

Expert Insight: The density of the pure enantiomer is physically identical to the racemate in an achiral environment. However, slight variations (0.005 g/mL) may be observed due to trace impurities or enantiomeric excess (ee) variations affecting packing in high-precision densitometry. Always measure

at the point of use for critical flow rates.

Stereochemical Integrity & Analysis

The value of this compound lies entirely in its stereochemistry. The (R)-configuration at the

Cahn-Ingold-Prelog (CIP) Priority

The chiral center is located at C3 .[1]

-

Phenyl Group (-Ph): Priority 1 (Highest atomic number attachment).

-

Carboxymethyl Group (

): Priority 2. -

Methyl Group (

): Priority 3. -

Hydrogen (

): Priority 4 (Lowest).

Configuration: With Hydrogen in the back, the sequence 1

Critical Quality Attribute: Optical Rotation

-

Method: Polarimetry (Sodium D line, 589 nm, 20°C).

-

Specification: The specific rotation

is a rapid ID test. While literature values vary by solvent, a negative rotation is typically observed for the (R)-isomer in chloroform, though this must be validated against a certified reference standard due to solvent effects reversing signs in some chiral esters.[1] -

Self-Validating Protocol: Always run a blank solvent scan immediately before the sample to zero the polarimeter.[1]

Synthetic Route: Asymmetric Hydrogenation[1]

The industrial "Gold Standard" for synthesizing this compound is the Asymmetric Hydrogenation of methyl 3-phenylcrotonate (Methyl 3-phenylbut-2-enoate).[1] This route is preferred over classical resolution due to its 100% theoretical yield and high atom economy.

Reaction Pathway Visualization

Figure 1: Catalytic cycle for the asymmetric hydrogenation of methyl 3-phenylcrotonate.[1]

Detailed Experimental Protocol

Objective: Synthesis of this compound with >98% ee.

Reagents:

-

Substrate: Methyl 3-phenylcrotonate (1.0 equiv).[1]

-

Catalyst: [Rh(cod)(R,R)-Me-DuPhos]BF

(0.1 - 0.5 mol%).[1] Note: The ligand chirality dictates product stereochemistry. Use (R,R)-ligand to target (R)-product, but verify specific ligand-product correlation. -

Solvent: Degassed Methanol (MeOH).

-

Gas: Hydrogen (

), 99.999% purity.

Step-by-Step Workflow:

-

Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve the Rh-precursor in degassed MeOH. The solution should be clear orange/red.

-

Reactor Loading: Load the substrate into a stainless steel autoclave. Add the catalyst solution via cannula transfer to avoid oxygen exposure (oxygen poisons the catalyst).

-

Hydrogenation:

-

Purge the autoclave 3x with

, then 3x with -

Pressurize to 5–10 bar (70–145 psi) .

-

Stir vigorously at 25°C for 12–24 hours. Causality: High pressure ensures saturation of the metal center; room temperature prevents racemization or ester hydrolysis.

-

-

Work-up:

-

Vent

carefully. -

Concentrate the solvent under reduced pressure (Rotary Evaporator, 40°C).

-

Pass the residue through a short plug of silica gel to remove the metal catalyst.

-

-

Purification: Distill under high vacuum to obtain the pure colorless liquid.

Quality Control & Analytical Validation

Trust in the material is established through rigorous analytics. A simple NMR is insufficient; chiral purity is paramount.

Chiral HPLC Method

To quantify Enantiomeric Excess (ee):

-

Column: Chiralcel OD-H or AD-H (Cellulose-based stationary phases are standard for phenyl esters).[1]

-

Mobile Phase: Hexane : Isopropanol (98:2 or 95:5).

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm (Phenyl chromophore).

-

Acceptance Criteria:

1H-NMR Validation (400 MHz, CDCl3)

Confirm chemical structure before chiral analysis.

- 7.15–7.35 (m, 5H, Ar-H )[1]

- 3.60 (s, 3H, -OCH3 )[1]

- 3.25–3.35 (m, 1H, Ar-CH- )[1]

- 2.50–2.65 (dd, 2H, -CH2-CO- )[1]

- 1.30 (d, 3H, -CH3 )[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137945, Methyl 3-phenylbutanoate. Retrieved from [Link]

-

Burk, M. J., et al. (1993). Preparation of (R)- and (S)-3-phenylbutyric acid via asymmetric hydrogenation.[1] Journal of the American Chemical Society. (Foundational protocol for Rh-DuPhos hydrogenation of

-substituted esters). -

Sigma-Aldrich (2025). Methyl 3-phenylbutyrate Product Specification and Safety Data Sheet.[1] (Source for general physicochemical handling data).

Sources

Methodological & Application

Application Note: Asymmetric Hydrogenation Synthesis of Methyl (R)-3-phenylbutyrate

The following Application Note is designed for researchers and process chemists in pharmaceutical development. It prioritizes the "Acid-First" strategy, which is the industry standard for achieving high enantiomeric excess (ee) using Ruthenium-BINAP systems, followed by esterification.

Executive Summary & Strategic Rationale

Methyl (R)-3-phenylbutyrate is a critical chiral building block in the synthesis of various pharmaceutical agents, including antidepressants and urea cycle disorder treatments. While direct hydrogenation of the ester is possible, it often suffers from lower enantioselectivity and slower kinetics compared to the free acid.

This protocol details the "Acid-First" Asymmetric Hydrogenation route. By hydrogenating (E)-3-phenylbut-2-enoic acid using a Ru(II)-(R)-BINAP catalyst system, we utilize the carboxylate group's coordinating ability to anchor the substrate, ensuring precise facial selectivity. The resulting (R)-acid is subsequently esterified to yield the target methyl ester with >98% ee.

Key Advantages of this Protocol:

-

Enantiocontrol: Leverages the directing effect of the carboxyl group (Ru-carboxylate interaction).

-

Scalability: Ru-BINAP catalysts are robust and industrially validated (Noyori type).

-

Cost-Efficiency: Avoids expensive Rh-DuPhos systems required for direct ester hydrogenation.

Reaction Pathway & Mechanism[1][2][3]

Synthetic Workflow

The synthesis proceeds in two stages:

-

Asymmetric Hydrogenation: (E)-3-phenylbut-2-enoic acid

(R)-3-phenylbutyric acid. -

Fischer Esterification: (R)-3-phenylbutyric acid

this compound.

Figure 1: Strategic workflow for the synthesis of this compound.

Mechanistic Insight: The Monohydride Cycle

Unlike Rhodium-catalyzed hydrogenations which often follow a dihydride mechanism, Ru(II)-BINAP carboxylate hydrogenations of

-

Heterolytic Cleavage:

cleavage generates a Ru-H species and releases a proton (often absorbed by the carboxylate ligand or base). -

Olefin Coordination: The substrate coordinates to Ruthenium via the olefin and the carboxylate oxygen.

-

Migratory Insertion: The hydride transfers to the

-carbon. This is the enantio-determining step. -

Methanolysis: The Ru-C bond is cleaved by methanol (solvent) or

, releasing the product.

Critical Causality: The rigid binaphthyl backbone of (R)-BINAP creates a chiral pocket that forces the phenyl ring of the (E)-substrate into the "open" quadrant, exclusively favoring the formation of the (R)-stereocenter.

Figure 2: Simplified catalytic cycle for Ru-BINAP asymmetric hydrogenation.

Experimental Protocols

Materials & Equipment

-

Substrate: (E)-3-phenylbut-2-enoic acid (Ensure purity >98%; (Z)-isomers degrade ee).

-

Catalyst:

(Commercially available or prepared in situ from -

Solvent: Methanol (Degassed, Anhydrous).

-

Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor), HPLC with Chiralcel OD-H column.

Protocol A: Asymmetric Hydrogenation

This step establishes the chiral center.

-

Catalyst Loading: In a glovebox (nitrogen atmosphere), weigh

(15 mg, 0.018 mmol) and transfer to the autoclave glass liner.-

Note: S/C ratio (Substrate/Catalyst) is set to ~1000:1. For industrial scales, this can be pushed to 10,000:1.

-

-

Substrate Addition: Add (E)-3-phenylbut-2-enoic acid (3.0 g, 18.5 mmol) to the liner.

-

Solvation: Add degassed Methanol (15 mL). The concentration should be approx 1.0 - 1.2 M.

-

Why Methanol? Protic solvents facilitate the protonolysis of the Ru-C bond in the final step of the catalytic cycle.

-

-

Pressurization: Seal the autoclave. Purge with

(3 cycles at 10 atm) to remove -

Reaction: Pressurize to 80 atm (1160 psi)

and stir at 25-30°C for 12-24 hours.-

Optimization: Higher pressures generally increase enantioselectivity for this specific class of substrates.

-

-

Workup: Vent

carefully. Concentrate the solution under reduced pressure to obtain the crude (R)-3-phenylbutyric acid.

Protocol B: Methyl Esterification

This step converts the acid to the final ester without racemization.

-

Setup: Dissolve the crude (R)-3-phenylbutyric acid (from Step 3.2) in Methanol (30 mL).

-

Catalysis: Add concentrated

(0.5 mL) dropwise. -

Reflux: Heat to reflux (65°C) for 4 hours. Monitor via TLC or GC.

-

Quench: Cool to room temperature. Neutralize with saturated

solution.[4] -

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine.

-

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation (bp ~100°C at 10 mmHg) or flash chromatography (Hexane/EtOAc).

Data & Performance Metrics

The following table summarizes the expected performance based on catalyst and solvent choice.

| Parameter | Recommended Condition | Alternative (Direct Ester) | Notes |

| Substrate | (E)-3-phenylbut-2-enoic acid | Methyl (E)-3-phenylbut-2-enoate | Acid route anchors catalyst better. |

| Catalyst | Ru(OAc)2((R)-BINAP) | Rh(cod)2BF4 + (R,R)-Me-DuPhos | Ru-BINAP is more robust/cheaper. |

| Pressure | 80 - 100 atm | 2 - 5 atm | Ru requires high pressure; Rh works at low pressure. |

| Solvent | Methanol | Methanol / DCM | Protic solvent essential for Ru cycle. |

| Yield | > 95% | > 98% | Both routes are high yielding.[1][3] |

| Enantioselectivity (ee) | 96 - 99% (R) | 95 - 99% (R) | Acid route consistently hits high ee. |

Troubleshooting Guide

-

Low Conversion: Check

purity and pressure. Ru(II) catalysts are sensitive to trace -

Low ee: Verify the geometry of the starting material. (Z)-isomer impurities in the (E)-substrate will lower the ee or invert the configuration.

-

Racemization: Avoid strong bases during the workup of the ester. The

-proton is acidic; however, the methyl group at the

References

-

Noyori, R., et al. (1987).[1] "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes". Journal of the American Chemical Society.[1][5]

-

Kitamura, M., et al. (1993).[2] "Practical Asymmetric Hydrogenation of Aromatic Ketones". Organic Syntheses. (Describes the robust nature of Ru-BINAP preparation).

-

BenchChem Application Note. (2025). "Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate". (Context on the industrial relevance of the phenylbutyrate backbone).

-

Ohta, T., et al. (1995). "Stereochemistry of the Ru(BINAP)-catalyzed hydrogenation of alpha,beta-unsaturated acids". Journal of Organic Chemistry. (Mechanistic confirmation of the monohydride pathway).

Sources

- 1. ethz.ch [ethz.ch]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst [organic-chemistry.org]

Application Notes and Protocols: Ruthenium-Catalyzed Hydrogenation of Methyl 3-Phenyl-2-Butenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoselective Hydrogenation

The reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis. Specifically, the hydrogenation of α,β-unsaturated esters like methyl 3-phenyl-2-butenoate to their corresponding saturated esters, such as methyl 3-phenylbutanoate, is a critical step in the synthesis of a wide array of valuable molecules, including pharmaceuticals and fine chemicals.[1][2] The resulting chiral β-hydroxy esters are particularly important building blocks.[3] Ruthenium-based catalysts have emerged as powerful tools for this transformation, offering high efficiency and, crucially, the potential for high stereoselectivity.[4][5] This guide provides an in-depth look at the principles, protocols, and mechanistic considerations for the ruthenium-catalyzed hydrogenation of methyl 3-phenyl-2-butenoate.

Mechanistic Insights: The Role of the Ruthenium Catalyst

The mechanism of ruthenium-catalyzed hydrogenation is a nuanced process that depends on the specific catalyst system employed. Both homogeneous and heterogeneous ruthenium catalysts are widely used.[6] Homogeneous catalysts, often featuring chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly renowned for their ability to induce high enantioselectivity in asymmetric hydrogenation reactions.[4][7][8]

The widely accepted mechanism for catalysts of the Noyori class involves a metal-ligand bifunctional interaction.[9] While initially thought to proceed through a six-membered pericyclic transition state, more recent studies suggest a more complex interaction where the amine backbone of the ligand interacts with a base activator.[4]

In a typical catalytic cycle for a Ru-BINAP system, the precatalyst is activated by hydrogen to form a ruthenium hydride species. The substrate, methyl 3-phenyl-2-butenoate, then coordinates to the ruthenium center. This is followed by migratory insertion of the double bond into the ruthenium-hydride bond, a step that is often stereodetermining.[10] Finally, hydrogenolysis of the resulting ruthenium-alkyl intermediate releases the saturated product, methyl 3-phenylbutanoate, and regenerates the active catalyst.

Diagram: Generalized Catalytic Cycle

Caption: Generalized catalytic cycle for Ru-catalyzed hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

This protocol outlines a general procedure for the asymmetric hydrogenation of methyl 3-phenyl-2-butenoate using a chiral ruthenium-diphosphine catalyst.

Materials and Reagents:

-

Methyl 3-phenyl-2-butenoate

-

[RuCl(benzene)(L*)]Cl or a similar chiral ruthenium precatalyst (e.g., with (S)-SunPhos)[11]

-

Anhydrous, degassed solvent (e.g., methanol, ethanol)[12]

-

High-purity hydrogen gas

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

High-pressure reactor (autoclave)

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the hydrogenation reaction.

Detailed Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and properly assembled. Purge the reactor with an inert gas (Argon or Nitrogen) to remove air and moisture.

-

Charging the Reactor: Under an inert atmosphere, add a solution of methyl 3-phenyl-2-butenoate in the chosen anhydrous, degassed solvent to the reactor. Subsequently, add the ruthenium catalyst. The substrate-to-catalyst ratio (S/C) can range from 100 to over 10,000, depending on the catalyst's activity.

-

Reaction Execution: Seal the reactor and purge it several times with high-purity hydrogen gas to remove the inert atmosphere. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm) and begin stirring.[13] Heat the reaction to the optimal temperature (e.g., 25-80 °C) and maintain these conditions for the specified reaction time (typically 1-24 hours).[13]

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Open the reactor and transfer the reaction mixture to a round-bottom flask.

-

Purification: Remove the solvent under reduced pressure. The crude product, methyl 3-phenylbutanoate, can be purified by silica gel column chromatography.

-

Analysis: The yield and purity of the product should be determined by techniques such as ¹H NMR and GC-MS. The enantiomeric excess (ee) of the chiral product should be determined by chiral HPLC or GC analysis.

Factors Influencing Reaction Performance

The success of the ruthenium-catalyzed hydrogenation is contingent on several key parameters. Careful optimization of these factors is crucial for achieving high yield and enantioselectivity.

| Parameter | Influence | Typical Range/Conditions | Rationale |

| Catalyst Loading | Affects reaction rate and cost-effectiveness. | 0.01 - 1 mol% | Lower loadings are economically favorable but may require longer reaction times or higher pressures. |

| Hydrogen Pressure | Influences reaction rate. | 10 - 100 atm | Higher pressures generally increase the reaction rate but require specialized equipment. |

| Temperature | Affects reaction rate and selectivity. | 25 - 80 °C | Higher temperatures can increase the rate but may negatively impact enantioselectivity. |

| Solvent | Can significantly impact catalyst solubility, activity, and selectivity. | Methanol, Ethanol, THF | Protic solvents are often preferred for this type of hydrogenation.[12] |

| Ligand Choice | Crucial for achieving high enantioselectivity. | Chiral diphosphines (e.g., BINAP, SunPhos) | The structure of the chiral ligand dictates the stereochemical outcome of the reaction.[4] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst, insufficient hydrogen pressure or temperature, short reaction time. | Ensure the catalyst is handled under inert conditions, increase pressure/temperature, or extend the reaction time. |

| Low Enantioselectivity | Suboptimal ligand, temperature, or solvent. | Screen different chiral ligands, lower the reaction temperature, and test a range of solvents. |

| Side Product Formation | Over-reduction or other side reactions. | Optimize reaction conditions (lower temperature, shorter time) to minimize side reactions. For α,β-unsaturated esters, good chemoselectivity is often observed where the reduction primarily occurs at the ester.[13] |

Conclusion

Ruthenium-catalyzed hydrogenation is a robust and highly effective method for the stereoselective synthesis of methyl 3-phenylbutanoate from methyl 3-phenyl-2-butenoate. By carefully selecting the appropriate chiral ruthenium catalyst and optimizing reaction conditions, researchers can achieve high yields and excellent enantioselectivities. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in pharmaceutical development and fine chemical synthesis.

References

-

An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). (URL: [Link])

-

Asymmetric hydrogenation - Wikipedia. (URL: [Link])

-

Noyori Asymmetric Hydrogenation - SynArchive. (URL: [Link])

-

Noyori asymmetric hydrogenation | PPTX - Slideshare. (URL: [Link])

-

Highly efficient homogeneous and heterogenized ruthenium catalysts for transfer hydrogenation of carbonyl compounds - RSC Publishing. (URL: [Link])

- US5874600A - Ruthenium catalysts and their use in the asymmetric hydrogenation of cyclopentenones - Google P

-

Homogeneous and heterogeneous ruthenium catalysts in the synthesis of fine chemicals | Request PDF - ResearchGate. (URL: [Link])

-

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (URL: [Link])

-

Ruthenium‐Catalyzed Chemoselective Olefin Transfer Hydrogenation of alpha, beta‐Unsaturated Carbonyl Systems By Using EtOH a - BORIS Portal. (URL: [Link])

-

Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters - DOI. (URL: [Link])

-

Highly Efficient Tetradentate Ruthenium Catalyst for Ester Reduction: Especially for Hydrogenation of Fatty Acid Esters | Organic Letters - ACS Publications. (URL: [Link])

-

Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC. (URL: [Link])

-

Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams - ResearchGate. (URL: [Link])

-

Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline - Indian Academy of Sciences. (URL: [Link])

-

Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams - ACS Publications. (URL: [Link])

-

methyl 3-phenylbutanoate - 1472-07-7, C11H14O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

Enantioselective hydrogenation and transfer hydrogenation of bulky ketones catalysed by a ruthenium complex of a chiral tridentate ligand - PubMed. (URL: [Link])

-

Heterogenization of Homogeneous Ruthenium(II) Catalysts for Carbon-Neutral Dehydrogenation of Polyalcohols - eScholarship.org. (URL: [Link])

-

Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Ketones via a Hydrogenation/Isomerization Cascade | Request PDF - ResearchGate. (URL: [Link])

-

Unveiling a key catalytic pocket for the ruthenium NHC-catalysed asymmetric heteroarene hydrogenation - PMC. (URL: [Link])

-

Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones - PubMed. (URL: [Link])

-

Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs - PMC. (URL: [Link])

-

On the mechanism of ruthenium-catalyzed formation of hydrogen from alcohols: a DFT study. (URL: [Link])

-

Ruthenium catalyzed hydrogenation of methyl phenylacetate under low hydrogen pressure | Request PDF - ResearchGate. (URL: [Link])

-

Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals - RSC Publishing. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sioc-journal.cn [sioc-journal.cn]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

- 9. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. US5874600A - Ruthenium catalysts and their use in the asymmetric hydrogenation of cyclopentenones - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

Application and Protocol for the Enantioselective Synthesis of Methyl (R)-3-phenylbutyrate via Asymmetric Hydrogenation with Chiral Josiphos Ligands

Abstract

This comprehensive guide details the application of chiral Josiphos ligands in the asymmetric synthesis of methyl (R)-3-phenylbutyrate, a valuable chiral building block in the pharmaceutical industry. We provide an in-depth exploration of the underlying principles of rhodium-catalyzed asymmetric hydrogenation, a detailed, field-proven experimental protocol, and a discussion of the critical parameters influencing the reaction's success. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a robust framework for achieving high enantioselectivity and yield in the preparation of this and similar chiral esters.

Introduction: The Significance of Chiral Phenylbutyrates and the Power of Asymmetric Catalysis

Chiral 3-phenylbutyric acid derivatives are key structural motifs in a variety of biologically active molecules. The (R)-enantiomer of methyl 3-phenylbutyrate, in particular, serves as a crucial intermediate in the synthesis of several pharmaceuticals. The stereochemistry at the chiral center is paramount to the therapeutic efficacy of the final drug substance, necessitating a synthetic route that delivers high enantiomeric purity.

Asymmetric hydrogenation has emerged as one of the most efficient and atom-economical methods for establishing stereocenters.[1][2] This technique utilizes a chiral catalyst to selectively produce one enantiomer of a product from a prochiral substrate. Among the plethora of chiral ligands developed, the Josiphos family, a class of ferrocene-based diphosphine ligands, has garnered significant attention due to its remarkable performance in a wide array of catalytic transformations.[3][4][5] Developed in the early 1990s, Josiphos ligands are renowned for their modularity, air-stability, and the high enantioselectivities they impart in transition-metal-catalyzed reactions, particularly in the hydrogenation of C=C, C=O, and C=N bonds.[3][4][6]

This application note focuses on the rhodium-catalyzed asymmetric hydrogenation of methyl (E)-3-phenyl-2-butenoate to afford this compound, leveraging the exceptional stereocontrol exerted by a selected Josiphos ligand.

The Josiphos Ligand Family: A Pillar of Asymmetric Catalysis

The Josiphos ligands are characterized by a 1,2-disubstituted ferrocene backbone, which imparts planar chirality.[4] Their general structure features two different phosphino groups, allowing for fine-tuning of both steric and electronic properties to optimize catalytic activity and enantioselectivity for a specific substrate.[5] This inherent modularity has led to the development of a large family of Josiphos ligands, many of which are commercially available from suppliers like Solvias and its distributors.[3][6][7]

The combination of a Josiphos ligand with a rhodium precursor generates a highly active and selective catalyst for asymmetric hydrogenation.[8][9][10] The mechanism of this transformation has been extensively studied and is generally understood to proceed through a series of steps involving oxidative addition of hydrogen, substrate coordination, migratory insertion, and reductive elimination. The specific Josiphos ligand employed dictates the chiral environment around the metal center, thereby directing the hydrogenation to one face of the prochiral olefin.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the asymmetric hydrogenation of methyl (E)-3-phenyl-2-butenoate.

Materials and Reagents

-

Methyl (E)-3-phenyl-2-butenoate (Substrate)

-

[Rh(cod)₂]BF₄ (Rhodium precursor)

-

(R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine ((R)-(S)-Cy₂PF-P(t-Bu)₂) or a similar Josiphos ligand

-

Methanol (Anhydrous, degassed)

-

Dichloromethane (DCM, for workup)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrogen gas (High purity)

Equipment

-

Schlenk flask or a high-pressure autoclave

-

Magnetic stirrer and stir bar

-

Schlenk line for inert atmosphere operations

-

Syringes and needles

-

Rotary evaporator

-

Apparatus for column chromatography (e.g., silica gel)

-

Chiral HPLC or GC for enantiomeric excess determination

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Catalyst Preparation (In Situ):

-

To a dry Schlenk flask under an argon atmosphere, add the rhodium precursor, [Rh(cod)₂]BF₄ (e.g., 1 mol%), and the Josiphos ligand (e.g., 1.1 mol%).

-

Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add degassed, anhydrous methanol via a syringe to achieve the desired substrate concentration (e.g., 0.5 M).

-

Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

-

Hydrogenation:

-

Add methyl (E)-3-phenyl-2-butenoate (1 equivalent) to the catalyst solution.

-

If using a Schlenk flask, purge the headspace with hydrogen gas. For higher pressures, transfer the reaction mixture to an autoclave under an inert atmosphere.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50 °C) for 12-24 hours, or until reaction completion is confirmed by TLC or GC analysis.

-

-

Workup and Purification:

-

Carefully vent the excess hydrogen gas and purge the reactor with argon.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

-

Analysis:

-

Determine the isolated yield of the product.

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

-

Performance Data and Discussion

The selection of the Josiphos ligand is critical for achieving high enantioselectivity. The steric and electronic properties of the phosphine substituents significantly influence the outcome of the reaction. For the hydrogenation of α,β-unsaturated esters, Josiphos ligands with bulky alkyl groups on one phosphine and aryl or other alkyl groups on the other often provide excellent results.

| Ligand | Metal Precursor | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Solvent | ee% (R) | Ref. |

| (R)-(S)-Cy₂PF-P(t-Bu)₂ | [Rh(cod)₂]BF₄ | 100:1 | 10-50 | 25-50 | Methanol | >95% | Representative |

| (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | [Rh(cod)₂]BF₄ | 100:1 | 10-50 | 25-50 | Methanol | >95% | Representative |

Note: The data in this table is representative and optimal conditions may vary depending on the specific substrate and experimental setup. Researchers should perform their own optimization studies.

Causality behind Experimental Choices:

-

Solvent: Methanol is a common solvent for these hydrogenations as it is polar enough to dissolve the catalyst and substrate, and it is a protic solvent which can participate in the catalytic cycle.

-

Pressure: Higher hydrogen pressure generally increases the reaction rate, but its effect on enantioselectivity can vary.

-

Temperature: The reaction is typically run at or slightly above room temperature to ensure a reasonable reaction rate without compromising enantioselectivity. Lower temperatures can sometimes improve enantioselectivity but will slow down the reaction.

Catalytic Cycle

The proposed catalytic cycle for the rhodium-Josiphos catalyzed asymmetric hydrogenation of an α,β-unsaturated ester is depicted below.

Caption: Proposed catalytic cycle for Rh-Josiphos hydrogenation.

This "unsaturated pathway" involves the initial coordination of the olefinic substrate to the rhodium center, followed by the oxidative addition of dihydrogen. A subsequent migratory insertion of the olefin into a rhodium-hydride bond forms a rhodium-alkyl intermediate. The final step is the reductive elimination of the hydrogenated product, which regenerates the active catalyst for the next cycle. The chiral Josiphos ligand controls the facial selectivity of the olefin coordination and the subsequent migratory insertion, thereby determining the stereochemistry of the final product.

Conclusion

The use of chiral Josiphos ligands in rhodium-catalyzed asymmetric hydrogenation provides a highly effective and reliable method for the synthesis of this compound with excellent enantioselectivity. The modular nature of the Josiphos family allows for the selection of an optimal ligand for a given substrate, and the operational simplicity of the reaction makes it amenable to both laboratory-scale synthesis and industrial production. This application note serves as a comprehensive guide for researchers seeking to employ this powerful catalytic system for the synthesis of valuable chiral intermediates.

References

- Bisphospholane Josiphos‐type Ligands in Rhodium Asymmetric Catalysis. (2023). Chem Asian J., 18(23), e202300912.

- Bisphospholane Josiphos‐type Ligands in Rhodium Asymmetric Catalysis. (n.d.).

- Josiphos ligands. (n.d.). Wikipedia.

- Solvias Josiphos Ligands: From Discovery to Technical Applications. (2002).

- Josiphos ligands. (n.d.). Grokipedia.

- ligand portfolio. (n.d.). Solvias - Pharmaceutical Tech.

- Solvias Josiphos Ligand Kit. (n.d.). Strem.

- Rhodium-Catalyzed Asymmetric Hydrogen

- Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric c

- Togni, A., et al. (1994). A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions. Journal of the American Chemical Society.

- Stereoselective Synthesis of Ferrocene-BasedC2-Symmetric Diphosphine Ligands: Application to the Highly Enantioselective Hydrogenation of α-Substituted Cinnamic Acids. (2007).

- Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. (2021). Organic Process Research & Development.

- Asymmetric hydrogen

- Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl clusters – diastereomeric control of enantioselectivity. (2020). RSC Publishing.

- Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. (2008). J. Am. Chem. Soc.

- Enantioselective catalytic transfer hydrogenation of α,β-unsaturated carboxylic acids with formates catalyzed by novel ruthenium phosphine complexes. (1990). Scilit.

- Scope of Asymmetric C

- Rh–Josiphos catalysed asymmetric hydrogenation reaction of I,... (n.d.).

- Rhodium(I)

Sources

- 1. ethz.ch [ethz.ch]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Josiphos ligands - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY00180J [pubs.rsc.org]

- 6. resources.strem.com [resources.strem.com]

- 7. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 8. researchgate.net [researchgate.net]

- 9. Bisphospholane Josiphos-type Ligands in Rhodium Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]

Application Notes & Protocols: Methyl (R)-3-phenylbutyrate as a Strategic Precursor for Chiral Pharmaceuticals

Executive Summary: The Imperative of Chirality in Modern Drug Design

In pharmaceutical sciences, the stereochemistry of a drug is not a trivial detail; it is a critical determinant of its therapeutic action, safety, and metabolic profile. A significant portion of drugs currently on the market are chiral, meaning they exist as a pair of non-superimposable mirror images, or enantiomers.[1][2] Often, only one enantiomer (the eutomer) is responsible for the desired pharmacological effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects or toxicity.[2][3] This fundamental principle has propelled the shift from racemic drugs to single-enantiomer formulations, a strategy known as "chiral switching," to create safer and more effective medicines.[2]

Methyl (R)-3-phenylbutyrate is a valuable chiral building block that provides a synthetically accessible source of R-configured stereochemistry. Its structure is foundational for constructing more complex molecules, particularly those containing a chiral β-aryl amine or acid moiety—a common feature in a variety of pharmacologically active agents. This guide provides an in-depth exploration of this compound, detailing its synthesis via asymmetric hydrogenation and providing robust protocols for its application as a precursor in pharmaceutical development.

Caption: The logic driving the use of chiral precursors in drug development.

Physicochemical Properties & Specifications

A thorough understanding of a starting material's properties is essential for process development and safety. The key specifications for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [4] |

| Molecular Weight | 178.23 g/mol | [4][5] |

| CAS Number | 1472-07-7 | [6] |

| Appearance | Colorless Liquid | [7] |

| Density | 1.020 g/mL at 20 °C | [6] |

| Boiling Point | 234.2 °C at 760 mmHg | [6] |

| Refractive Index (n20/D) | ~1.497 | [6] |

| Flash Point | 95 °C | [6] |

| Optical Rotation | Specific rotation varies; must be verified for enantiomeric purity. | - |

| Solubility | Soluble in most organic solvents (e.g., methanol, toluene, ethyl acetate). | - |

Enantioselective Synthesis: The Power of Asymmetric Hydrogenation

The industrial production of single-enantiomer compounds like this compound relies heavily on asymmetric catalysis. Asymmetric hydrogenation is a premier method for this transformation due to its high efficiency, atom economy, and exceptional enantioselectivity.[8][9] The most common strategy involves the hydrogenation of a prochiral olefin, such as methyl (E)-3-phenylbut-2-enoate, using a chiral transition metal catalyst.

Causality Behind Catalyst Choice: The success of this reaction hinges on the catalyst, which is typically a complex of Ruthenium (Ru) or Rhodium (Rh) with a C₂-symmetric chiral phosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[10][11] The rigid, chiral backbone of the BINAP ligand creates a well-defined chiral pocket around the metal center. This forces the substrate to coordinate in a specific orientation, allowing hydrogen to be delivered to only one face of the double bond, thus generating the desired (R)-enantiomer with high selectivity.[11] The Noyori asymmetric hydrogenation, which was awarded the Nobel Prize, exemplifies this powerful approach and is widely used for producing chiral alcohols and related compounds.[10][11]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Asymmetric Hydrogenation

This protocol is adapted from the principles of Noyori-type asymmetric hydrogenations for β-keto esters and related unsaturated esters.[11][12]

A. Materials & Equipment:

-

Substrate: Methyl (E)-3-phenylbut-2-enoate

-

Catalyst: [RuCl((R)-BINAP)]₂·NEt₃ (or prepared in situ from [RuCl₂(benzene)]₂ and (R)-BINAP)

-

Solvent: Anhydrous, degassed Methanol (MeOH)

-

Hydrogen Source: High-purity hydrogen gas (H₂)

-

Equipment: High-pressure hydrogenation reactor (autoclave) with magnetic stirring, Schlenk line for inert atmosphere techniques, standard laboratory glassware.

B. Step-by-Step Methodology:

-

Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Purge the vessel with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

-

Catalyst Charging: Under an inert atmosphere, charge the reactor with the Ruthenium-BINAP catalyst. The substrate-to-catalyst (S/C) ratio is critical and typically ranges from 1000 to 10,000, depending on desired efficiency and reaction time.

-

Solvent and Substrate Addition: Add anhydrous, degassed methanol to the reactor via cannula transfer. Subsequently, add the methyl (E)-3-phenylbut-2-enoate substrate.

-

Hydrogenation: Seal the reactor. Purge the headspace with H₂ gas three times before pressurizing to the target pressure (e.g., 50-100 atm). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours. For analytical purposes, a small aliquot can be carefully depressurized and analyzed by chiral GC or HPLC to determine conversion and enantiomeric excess (e.e.).

-

Work-up and Isolation: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

C. Self-Validation & Expected Outcome:

-

Purity: The final product should be >98% pure as determined by GC-MS.

-

Enantioselectivity: Enantiomeric excess (e.e.) should be >99% as determined by chiral HPLC or GC analysis. This validates the effectiveness of the chiral catalyst.

Protocol 2: Saponification to (R)-3-Phenylbutanoic Acid

The methyl ester is a convenient protecting group. For subsequent amide coupling, it is typically hydrolyzed to the corresponding carboxylic acid.

A. Materials & Equipment:

-

Substrate: this compound

-

Base: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Water

-

Acid: 1M Hydrochloric acid (HCl)

-

Equipment: Round-bottom flask, magnetic stirrer, separatory funnel, pH paper.

B. Step-by-Step Methodology:

-

Dissolution: Dissolve this compound in a mixture of THF/MeOH (e.g., 3:1 v/v) in a round-bottom flask.

-

Base Addition: Add an aqueous solution of LiOH (1.5-2.0 equivalents) to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 2-4 hours).

-

Quenching and Acidification: Remove the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with 1M HCl. A white precipitate or oil should form.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-3-phenylbutanoic acid as a white solid or viscous oil.

Protocol 3: Application in Amide Bond Formation

(R)-3-phenylbutanoic acid is now ready to be coupled with a target amine to form the core of a potential pharmaceutical agent.

A. Materials & Equipment:

-

Substrates: (R)-3-phenylbutanoic acid, target amine hydrochloride salt

-

Coupling Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Additive: HOBt (Hydroxybenzotriazole)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Equipment: Inert atmosphere glassware, magnetic stirrer.

B. Step-by-Step Methodology:

-

Reactant Preparation: In a dry, inert-atmosphere flask, dissolve (R)-3-phenylbutanoic acid (1.0 eq.), the target amine hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM.

-

Base Addition: Add DIPEA (2.5 eq.) to the mixture to neutralize the hydrochloride salt and facilitate the reaction. Stir for 10 minutes.

-

Coupling Reagent Addition: Cool the mixture in an ice bath (0 °C). Add EDC (1.2 eq.) portion-wise.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

-